Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” is a chemical compound . It is a type of pyrazolo[3,4-d]pyrimidine derivative . The IUPAC name for this compound is methyl 1-isopropyl-1H-pyrazolo [3,4-d]pyrimidine-6-carboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H12N4O2 . The InChI code for this compound is 1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 220.23 .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Novel Synthesis Approaches : Research on the synthesis of novel pyrazoles, including derivatives of Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate, has shown significant advancements in medicinal chemistry. These compounds have been synthesized through various chemical reactions, demonstrating their versatility in drug development processes. Studies have explored the synthesis of precursors and novel pyrazole carbaldehyde derivatives, revealing their potential antioxidant, anti-breast cancer, and anti-inflammatory properties by inhibiting crucial enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Anticancer and Anti-inflammatory Agents : The synthesized derivatives have been evaluated for biological activities such as anticancer and anti-inflammatory effects. Molecular docking studies have further elucidated the interaction between the synthesized compounds and key enzymes, supporting the development of these compounds as potential COX-2 inhibitors or anti-inflammatory drugs. This highlights the therapeutic potential of derivatives synthesized from this compound in treating diseases associated with inflammation and cancer (Rahmouni et al., 2016).
Antimicrobial Properties : Several derivatives have demonstrated promising antimicrobial properties against a range of pathogenic bacteria. This suggests the potential use of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance. The structure-activity relationship studies of these compounds have provided valuable insights into optimizing their antimicrobial efficacy (Beyzaei et al., 2017).
Antiviral Applications : The search for new antiviral agents has led to the synthesis of pyrazolo[3,4-d]pyrimidine derivatives exhibiting significant activity against viruses. These findings underscore the potential of this compound derivatives in the development of novel antiviral drugs, contributing to the arsenal against viral infections (Munier-Lehmann et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is a novel compound that has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, potentially altering its activity and thereby disrupting the normal progression of the cell cycle
Biochemical Pathways
The inhibition of CDK2 by this compound can affect various biochemical pathways related to cell cycle regulation . This can lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of the cell cycle, which is regulated by CDK2 .
Propriétés
IUPAC Name |
methyl 1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPCMNERGIYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.